N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
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Description
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide is a useful research compound. Its molecular formula is C14H16N2O2S and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.09324893 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
MMV495543, also known as N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide, ZINC00364511, or CBMicro_022592, has been identified as a specific blocker of late-stage intraerythrocytic development of Plasmodium falciparum . This suggests that the primary targets of MMV495543 are likely to be proteins or enzymes involved in the life cycle of Plasmodium falciparum.
Mode of Action
It is known that the compound inhibits the late-stage intraerythrocytic development ofPlasmodium falciparum . This suggests that MMV495543 interacts with its targets in a way that disrupts the parasite’s life cycle, preventing it from maturing and proliferating within red blood cells.
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The primary result of MMV495543’s action is the inhibition of Plasmodium falciparum’s late-stage intraerythrocytic development . This leads to a decrease in the number of mature parasites, thereby reducing the severity of the infection. The exact molecular and cellular effects of this action require further investigation.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)11-8-15-13(19-11)16-12(18)9-6-4-5-7-10(9)17/h4-8,17H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPDEAWYOHKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)NC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347514 |
Source
|
Record name | N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22275-14-5 |
Source
|
Record name | N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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